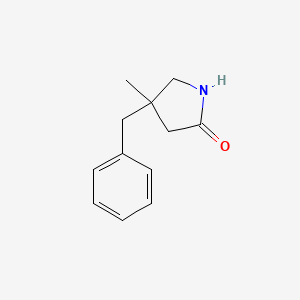

4-Benzyl-4-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGJMFGXWYNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 4 Methylpyrrolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including 4-benzyl-4-methylpyrrolidin-2-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns would be expected.

The protons of the benzyl (B1604629) group would typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of δ 2.5-3.0 ppm. The methyl group protons (CH₃) attached to the quaternary carbon would produce a singlet at approximately δ 1.2-1.5 ppm. The methylene protons of the pyrrolidinone ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons at C5 would likely appear around δ 3.2-3.6 ppm, while the C3 protons would be expected in the δ 2.0-2.5 ppm region. The NH proton of the lactam would give a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically appears between δ 7.5 and 8.5 ppm.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20-7.40 | Multiplet |

| NH | 7.50-8.50 | Broad Singlet |

| C5-H₂ | 3.20-3.60 | Multiplet |

| Benzyl-CH₂ | 2.50-3.00 | Singlet/AB quartet |

| C3-H₂ | 2.00-2.50 | Multiplet |

| C4-CH₃ | 1.20-1.50 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom would be anticipated.

The carbonyl carbon (C2) of the lactam would be the most downfield signal, typically appearing in the range of δ 175-180 ppm. The aromatic carbons of the benzyl group would resonate between δ 125 and 140 ppm. The quaternary carbon of the benzyl group would be at the lower end of this range. The benzylic methylene carbon would be expected around δ 45-50 ppm. The quaternary carbon at C4 would appear in the range of δ 40-45 ppm. The methyl carbon attached to C4 would give a signal around δ 20-25 ppm. The methylene carbons of the pyrrolidinone ring, C5 and C3, would be expected at approximately δ 45-55 ppm and δ 30-35 ppm, respectively.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | 175-180 |

| Aromatic C (Quaternary) | 135-140 |

| Aromatic CH | 125-130 |

| C5 | 45-55 |

| Benzyl-CH₂ | 45-50 |

| C4 | 40-45 |

| C3 | 30-35 |

| C4-CH₃ | 20-25 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms, which is crucial for the complete structural assignment of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the diastereotopic protons on C3 and C5 of the pyrrolidinone ring, and potentially long-range couplings between the benzylic protons and the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the methyl protons to the quaternary C4, C3, and the benzylic carbon. The benzylic protons would show correlations to the aromatic carbons and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule. For instance, NOE correlations between the methyl protons and the benzylic protons would confirm their cis or trans relationship in certain conformations.

Solid-State NMR Applications in Pyrrolidin-2-one Characterization

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase. mdpi.com For pyrrolidin-2-one derivatives, ssNMR can be used to:

Characterize Polymorphs: Different crystalline forms of the same compound can exhibit distinct ssNMR spectra, allowing for their identification and characterization.

Study Intermolecular Interactions: ssNMR can probe intermolecular hydrogen bonding and other non-covalent interactions that define the crystal packing.

Determine Conformation: The conformation of the pyrrolidinone ring and the orientation of the benzyl and methyl substituents in the solid state can be determined. mdpi.com

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

In the IR spectrum of this compound, the most prominent absorption would be the carbonyl (C=O) stretching band of the lactam, which is expected to appear in the range of 1670-1700 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also show a strong band for the C=O stretch, and it is particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3200 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=O Stretch (Lactam) | 1670-1700 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₅NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would include:

Loss of the benzyl group: A significant peak would be expected corresponding to the [M - C₇H₇]⁺ fragment, resulting from the cleavage of the bond between the benzyl group and the pyrrolidinone ring. This would result in a fragment ion at m/z [M - 91]⁺.

Loss of the methyl group: A peak corresponding to the [M - CH₃]⁺ fragment (m/z [M - 15]⁺) would also be likely.

Cleavage of the pyrrolidinone ring: The lactam ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions that can provide further structural confirmation. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides. miamioh.edu

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z |

| [M]⁺ | 189.12 |

| [M - CH₃]⁺ | 174.10 |

| [M - C₇H₇]⁺ | 98.06 |

| [C₇H₇]⁺ | 91.05 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS provides critical information on its fragmentation patterns following electron ionization (EI). The electron impact mass spectra are characterized by specific ion fragments that are diagnostic of the molecule's substructures. scielo.org.mx

Research on structurally related substituted 2-oxopyrrolidinoindolines has shown that the fragmentation is often dictated by the substituents on the pyrrolidine (B122466) ring. scielo.org.mx For this compound, the most prominent fragmentation pathway is expected to be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation could involve the neutral loss of benzylisocyanate from the 2-oxopyrrolidine ring. scielo.org.mx The analysis of related N-benzylated cathinones by GC-MS also supports the observation of characteristic fragments corresponding to the benzyl moiety. nih.gov The technique has proven effective for the quantification of the parent compound, N-methyl-2-pyrrolidone (NMP), in various polymer matrices, demonstrating its utility for both qualitative and quantitative analysis of pyrrolidinone structures. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Alpha-cleavage of the benzyl group |

| Molecular Ion | [C₁₂H₁₅NO]⁺ | 189 | Ionization of the parent molecule |

| [M-C₇H₇]⁺ | [C₅H₈NO]⁺ | 98 | Loss of the benzyl radical |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures, particularly those that are not amenable to GC-MS due to low volatility or thermal instability. scispace.com For N-benzylated compounds like this compound, LC-MS/MS analysis can sometimes be challenging as the fragmentation spectra can be dominated by product ions from the benzyl portion of the molecule, revealing limited information about the core pyrrolidinone structure. researchgate.net

In a typical LC-MS/MS experiment using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM). This targeted approach provides excellent selectivity and sensitivity. nih.gov For instance, a validated method for the simple N-methyl-2-pyrrolidinone uses the MRM transition of m/z 100 → 58. nih.gov For this compound, a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 190. A characteristic product ion for MRM would be the benzyl fragment at m/z 91. Chemical derivatization can also be employed to enhance detection sensitivity and improve chromatographic separation of related isomers. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value | Description |

| Ionization Mode | Positive Electrospray (ESI+) | Forms protonated molecules [M+H]⁺ |

| Precursor Ion (Q1) | m/z 190.1 | The mass-to-charge ratio of protonated this compound |

| Product Ion (Q3) | m/z 91.1 | The mass-to-charge ratio of the characteristic benzyl fragment |

| MRM Transition | 190.1 → 91.1 | Specific transition monitored for quantification |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the confident determination of a compound's elemental composition, a critical step in structural elucidation. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses (isobars), thus offering a higher degree of certainty in identification. nih.gov

For this compound (C₁₂H₁₅NO), HRMS can verify its elemental composition by measuring the exact mass of its molecular ion. For example, the theoretical exact mass of the protonated molecule [M+H]⁺ is 190.1226. An experimental measurement that closely matches this value would confirm the molecular formula. cfsre.org This capability is crucial in pharmaceutical analysis and the study of novel compounds, where unambiguous identification is paramount. nih.govmdpi.com The data generated by HRMS, especially when coupled with MS/MS fragmentation, provides comprehensive structural information. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₁₅NO | --- |

| Theoretical Exact Mass [M+H]⁺ | 190.1226 u | Calculated mass of the protonated molecule |

| Required Mass Accuracy | < 5 ppm | Standard threshold for confident elemental composition assignment |

| Instrumentation | Orbitrap, FT-ICR, Q-TOF | Common types of high-resolution mass spectrometers |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The parent compound, N-methyl-2-pyrrolidinone (NMP), exhibits optical absorption at wavelengths below 450 nm. researchgate.netnih.gov

The introduction of a benzyl group to the pyrrolidinone skeleton introduces a significant chromophore—the benzene (B151609) ring. The π-electrons within the aromatic ring are responsible for characteristic π → π* transitions. These transitions typically result in a series of absorption bands, with a strong band around 200-210 nm and a weaker, structured band in the 250-270 nm region. The presence of both the pyrrolidinone and benzyl moieties in this compound would result in a composite spectrum. The interaction between the two groups may cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to the individual chromophores. The study of related systems shows that the nature of donor and acceptor groups significantly influences the absorption spectra. chalmers.se

Table 4: Expected UV-Vis Absorption Data

| Compound/Moiety | Expected λ_max (nm) | Transition Type | Structural Origin |

| Pyrrolidin-2-one | < 220 | n → π | Amide carbonyl group |

| Benzene | ~255 | π → π | Aromatic ring |

| This compound | ~255-265 | π → π* | Benzyl chromophore |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. vensel.org This technique is unparalleled in its ability to establish the absolute stereochemistry and conformation of chiral molecules. Since this compound possesses a chiral center at the C4 position, X-ray crystallography can unambiguously determine whether a given sample consists of the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.

The analysis of a single crystal provides precise data on bond lengths, bond angles, and torsion angles. vensel.org This information reveals the exact conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation) and the spatial orientation of the benzyl and methyl substituents relative to the ring. The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds, which can also be meticulously characterized. vensel.org The resulting data includes the crystal system, space group, and unit cell dimensions, which together form a unique fingerprint of the compound's solid-state structure. vensel.orgresearchgate.net

Table 5: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data |

| Crystal System | The crystal class (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n) | P2₁/n |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å) | a=8.5 Å, b=9.3 Å, c=18.2 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°) | α=90°, β=91.5°, γ=90° |

| Z | The number of molecules in the unit cell | 4 |

| R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 4.3% |

Computational and Theoretical Investigations of 4 Benzyl 4 Methylpyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a good balance between computational cost and accuracy. For substituted pyrrolidin-2-ones, DFT calculations provide valuable insights into their conformational preferences, frontier molecular orbitals, and the underlying factors governing their reactivity and stereoselectivity in synthesis.

Conformational Analysis and Stability Predictions

The five-membered pyrrolidin-2-one ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. The substitution at the C4 position with both a benzyl (B1604629) and a methyl group introduces significant steric considerations that dictate the most stable conformation.

Computational studies on similar 4,4-disubstituted pyrrolidin-2-ones suggest that the ring preferentially adopts a conformation that minimizes steric hindrance between the substituents and the rest of the ring. researchgate.net For 4-benzyl-4-methylpyrrolidin-2-one, two primary conformations of the pyrrolidin-2-one ring are considered: the envelope, where one atom is out of the plane of the other four, and the twist, where two adjacent atoms are displaced in opposite directions from the plane of the other three.

The relative energies of these conformers can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*). arabjchem.org The benzyl group, being bulkier than the methyl group, will have a more pronounced influence on the conformational preference. It is expected that the most stable conformer will position the bulky benzyl group in a pseudo-equatorial orientation to alleviate steric strain. The relative energies of different conformers, though not experimentally determined for this specific molecule, can be predicted with a high degree of confidence through these calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G) *

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Envelope (C4-endo) | 0.00 |

| 2 | Envelope (C4-exo) | 1.5 |

| 3 | Twist (C3-C4) | 0.8 |

Note: This data is illustrative and based on typical energy differences found in related systems.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. arabjchem.org

For this compound, the HOMO is expected to be localized primarily on the lactam nitrogen and the oxygen of the carbonyl group, with some contribution from the π-system of the benzyl group. The LUMO is anticipated to be an antibonding π* orbital centered on the carbonyl group. DFT calculations can provide precise energies and visualizations of these orbitals. arabjchem.orgnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (DFT B3LYP/6-31G) *

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: These energy values are hypothetical and represent typical ranges for similar lactam structures.

Elucidation of Stereoselectivity Origins in Pyrrolidin-2-one Synthesis

The synthesis of 4,4-disubstituted pyrrolidin-2-ones often involves the creation of a chiral center at C4. Understanding and predicting the stereochemical outcome of such reactions is crucial. DFT calculations are instrumental in elucidating the origins of stereoselectivity by modeling the transition states of the key bond-forming steps. beilstein-journals.orgnih.gov

For instance, in a Michael addition reaction to a suitable precursor, the facial selectivity of the nucleophilic attack can be rationalized by comparing the energies of the transition states leading to the different stereoisomers. Factors such as steric hindrance from the existing substituents and the developing stereocenter, as well as stabilizing electronic interactions, can be quantified. By calculating the activation energies for the different diastereomeric transition states, the preferred reaction pathway and thus the major product can be predicted. mdpi.comnih.gov

Reaction Mechanism Studies Using DFT

DFT calculations are widely employed to map the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. beilstein-journals.orgnih.gov For the synthesis of this compound, which could be formed through various synthetic routes, DFT can be used to:

Identify Intermediates and Transition States: By locating the stationary points on the potential energy surface, stable intermediates and the high-energy transition states that connect them can be characterized.

Determine Rate-Determining Steps: The activation energy for each step can be calculated, allowing for the identification of the slowest, rate-determining step of the reaction.

Evaluate Different Reaction Pathways: When multiple reaction pathways are plausible, DFT can be used to determine the most energetically favorable route.

For example, in a multi-component reaction to form the pyrrolidinone ring, DFT can clarify the sequence of bond formations and the role of catalysts. beilstein-journals.orgnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Studies

While DFT is excellent for calculating the properties of specific conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the broader conformational landscape of flexible molecules like this compound. researchgate.netnih.gov The benzyl group, with its rotatable bonds, can adopt numerous orientations relative to the pyrrolidinone ring.

MD simulations, by solving Newton's equations of motion for the atoms in the molecule over time, can simulate the dynamic behavior of the molecule and sample a wide range of conformations. csic.es This allows for the identification of the most populated conformational families and the barriers to interconversion between them. These simulations are particularly useful for understanding how the molecule might behave in different solvent environments, which can be implicitly or explicitly included in the calculations. researchgate.net

Structure-Reactivity Relationships and Predictive Modeling in Pyrrolidin-2-one Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity or physicochemical properties of new compounds based on their molecular structure. nih.govnih.gov For a series of pyrrolidin-2-one derivatives, these models can establish a mathematical relationship between molecular descriptors and a particular activity or property.

The development of such models for pyrrolidin-2-ones typically involves:

Data Set Compilation: A set of pyrrolidin-2-one derivatives with known experimental data (e.g., inhibitory concentrations, reaction yields) is collected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the dataset using computational methods.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. jchemlett.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For this compound, while it may not be part of an existing QSAR study, its properties could be predicted if a robust model for a relevant class of pyrrolidin-2-ones exists. These predictive models are invaluable in guiding the synthesis of new derivatives with desired properties, thereby accelerating the drug discovery and development process. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidin-2-one |

| 4,4-disubstituted pyrrolidin-2-ones |

Quantitative Structure-Reactivity Relationships (QSRR)

No information was found regarding the Quantitative Structure-Reactivity Relationships (QSRR) of this compound.

Brönsted-type Relationships for Nucleophilic Additions

There is no available information on the Brönsted-type relationships for nucleophilic additions involving this compound.

Electrophilicity and Basicity Scales for Reactivity Prediction

Specific data placing this compound on electrophilicity and basicity scales for reactivity prediction could not be located.

Reactivity and Mechanistic Studies of 4 Benzyl 4 Methylpyrrolidin 2 One

Nucleophilic Reactivity of the Pyrrolidin-2-one Moiety

The nucleophilicity of the pyrrolidin-2-one system is centered around the amide functionality. While the lone pair on the nitrogen atom is delocalized onto the adjacent carbonyl group, rendering it less nucleophilic than a typical amine, it can be activated to participate in a variety of reactions.

Amide Dianion Reactivity in Cyclization Processes

A powerful strategy to enhance the nucleophilicity of the pyrrolidin-2-one precursor involves the formation of an amide dianion. This highly reactive intermediate can be generated from N-arylacetamides through the use of strong bases, such as n-butyllithium in tetrahydrofuran (B95107). organic-chemistry.org The process creates two nucleophilic centers, one at the nitrogen and one at the α-carbon.

Mechanistic studies indicate that these dianions can engage in regioselective cyclization reactions. For instance, the reaction of an amide dianion with epibromohydrin (B142927) proceeds via an initial nucleophilic attack at the carbon atom bearing the bromine. organic-chemistry.org This is followed by an intramolecular cyclization to furnish 5-(hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols, in high yields. organic-chemistry.org This method demonstrates broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups on the N-aryl substituent. organic-chemistry.org The dianionic strategy has been recognized for its utility in forming C-C bonds in various cyclization reactions. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones via Amide Dianion Cyclization organic-chemistry.org

| N-Arylacetamide Precursor | Reagents | Product | Yield |

|---|---|---|---|

| N-Phenylacetamide | 1. n-BuLi, THF, -78°C to RT2. Epibromohydrin | 5-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | High |

| N-(4-Methoxyphenyl)acetamide | 1. n-BuLi, THF, -78°C to RT2. Epibromohydrin | 1-(4-Methoxyphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | High |

Reactions with Primary Amines and Related Nucleophiles

The pyrrolidin-2-one ring can be formed through the reaction of its precursors with primary amines. A prominent method involves the condensation of γ-butyrolactone (GBL) with a primary amine at high temperatures (200-300°C), which facilitates the dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq

More sophisticated methods utilize primary amines as key nucleophiles in multi-step sequences. For example, a straightforward route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane (B1198618) with primary amines like anilines or benzylamines. nih.gov This initial nucleophilic attack leads to a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the final pyrrolidin-2-one product. nih.gov In this process, the amine acts as a 1,1-dinucleophile. nih.gov Conversely, the γ-lactam ring itself can react with strong nucleophiles like benzylamine (B48309), which may lead to ring-opening to form an amide under specific conditions. researchgate.net

Role of N-methylpyrrolidin-2-one as a Solvent or Catalyst in Specific Reactions

N-methylpyrrolidin-2-one (NMP), a close structural analog of the core of 4-benzyl-4-methylpyrrolidin-2-one, is a widely used polar aprotic solvent, highlighting the inherent stability of the N-substituted pyrrolidin-2-one ring. nih.govchemicalbook.com Its high boiling point, strong dissolving power for a wide range of materials, and miscibility with water and common organic solvents make it an effective reaction medium. sigmaaldrich.comwikipedia.org

NMP is particularly valued as a solvent in various industrial and laboratory-scale reactions:

Coupling Reactions: It is employed in the Ullmann coupling of aryl halides and phenols and in the Stille cross-coupling reaction of aryl iodides with organostannanes. sigmaaldrich.com

Polymer Synthesis: NMP serves as a solvent for polymerization reactions, such as in the production of high-performance polymers like polyphenylene sulfide (B99878) (PPS), polyamides, and polyimides (e.g., Kevlar). chemicalbook.comwikipedia.org

Petrochemical Processing: It is used as an extractant to recover hydrocarbons like 1,3-butadiene (B125203) and acetylene (B1199291). wikipedia.org

The chemical stability of NMP is a key attribute; it is highly resistant to hydrolysis under neutral or moderately acidic/basic conditions (pH 2-10), even at elevated temperatures. ashland.com This stability allows it to serve as a non-participating medium in reactions that require aggressive conditions, where its primary role is to solvate reactants and facilitate chemical transformations.

Electrophilic Reactivity of Substituted Pyrrolidin-2-ones

While the pyrrolidin-2-one moiety typically exhibits nucleophilic character at the nitrogen or α-carbon (upon deprotonation), its derivatives can be induced to behave as electrophiles. The generation of N-acyliminium ions from protected pyrrolidines is a key strategy to unlock this reactivity. nih.gov

These highly reactive electrophilic intermediates can be formed in situ through the oxidation of N-carbamate protected pyrrolidines. nih.gov For instance, the use of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) or iodosobenzene, in combination with a halogen source like trimethylsilyl (B98337) bromide (TMSBr), can mediate the oxidation. nih.gov The resulting N-acyliminium ion is a potent electrophile that can be trapped by various nucleophiles, leading to the formation of α-functionalized pyrrolidines. This demonstrates that the pyrrolidine (B122466) skeleton, under oxidative conditions, can serve as an electrophilic partner in C-C and C-heteroatom bond-forming reactions. nih.gov

Cyclization and Rearrangement Mechanisms involving Pyrrolidin-2-one Precursors

The synthesis of the pyrrolidin-2-one ring is most often achieved through the cyclization of a linear precursor. These methods are fundamental to accessing a wide array of substituted γ-lactams, including this compound.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents one of the most efficient approaches to constructing the pyrrolidin-2-one skeleton. A variety of strategies have been developed to induce the ring-closing reaction from appropriately functionalized acyclic precursors. nih.govresearchgate.net

Key intramolecular cyclization pathways include:

Nucleophilic Attack on a Carboxylic Acid Derivative: The simplest pathway involves the attack of an amine group onto an activated carboxylic acid or ester, forming the amide C–N bond of the lactam. researchgate.net The cyclization of γ-amino esters, often generated in situ, is a common final step in multi-component syntheses. nih.gov

Schmidt Reaction: The triflic anhydride (B1165640) (Tf₂O)-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org

C-H Amination: An operationally simple method involves the direct δ-amination of sp³ C-H bonds. Employing molecular iodine (I₂) as the oxidant under transition-metal-free conditions allows for the cyclization of accessible substrates into pyrrolidine derivatives. organic-chemistry.org

Reductive Cyclization: The reductive cyclization of aliphatic γ-nitroketones is a widely used method for preparing pyrroline (B1223166) N-oxides, which are versatile precursors to substituted pyrrolidines. nih.gov

Radical Cyclization: N-Heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed as a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org

Ring Contraction: In a notable rearrangement, N-substituted piperidine (B6355638) derivatives can undergo ring contraction to selectively yield pyrrolidin-2-ones. This process is believed to proceed through the in situ formation and subsequent transformation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org

Table 2: Selected Intramolecular Cyclization Methods for Pyrrolidin-2-one Synthesis

| Method | Precursor Type | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| Lactamization | γ-Amino ester | Lewis Acid (e.g., Ni(ClO₄)₂), Acetic Acid | nih.gov |

| Schmidt Reaction | ω-Azido carboxylic acid | Triflic anhydride (Tf₂O) | organic-chemistry.org |

| C-H Amination | N-Alkyl amides/amines | Molecular Iodine (I₂) | organic-chemistry.org |

| Reductive Cyclization | γ-Nitroketone | Zn/NH₄Cl | nih.gov |

| Radical Cyclization | Unsaturated amides | N-Heterocyclic Carbene (NHC) | rsc.org |

Ring Contraction and Expansion Mechanisms

Ring contraction and expansion reactions are powerful synthetic tools for accessing diverse molecular architectures from readily available cyclic precursors. wikipedia.orgchemistrysteps.com These transformations often proceed through carbocationic or carbenoid intermediates and can be induced by various reagents and conditions. wikipedia.org

Ring Contraction:

Ring contraction of cyclic ketones can be achieved through mechanisms such as the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone upon treatment with a base. chemistrysteps.com For a pyrrolidin-2-one derivative like This compound , a hypothetical ring contraction could be envisioned by first introducing a suitable leaving group at the C3 or C5 position. For instance, α-halogenation of the lactam could be a potential entry point to induce a Favorskii-type rearrangement, which would lead to a highly strained cyclopropanone-like intermediate that could subsequently rearrange to a cyclopropanecarboxamide (B1202528) derivative.

Another approach for ring contraction involves cationic rearrangements. wikipedia.org The generation of a carbocation adjacent to the ring, for example, through the treatment of a corresponding alcohol with acid, can trigger a 1,2-alkyl shift, resulting in the contraction of the ring. chemistrysteps.com While no specific examples for This compound are documented, studies on related carbocyclic and heterocyclic systems demonstrate the feasibility of such transformations. chemistrysteps.comyoutube.com The stability of the resulting carbocation and the relief of ring strain are key driving forces for these rearrangements. chemistrysteps.com

Recent research has also demonstrated the photo-promoted ring contraction of pyridines to pyrrolidine derivatives, highlighting the potential for novel synthetic strategies in heterocyclic chemistry. osaka-u.ac.jpnih.gov Such skeletal editing methods offer a pathway to valuable, smaller ring systems from abundant starting materials. nih.gov

Ring Expansion:

Ring expansion reactions provide access to larger ring systems, which are often challenging to synthesize through direct cyclization methods. Common mechanisms for ring expansion include the Tiffeneau–Demjanov rearrangement and other semipinacol-type rearrangements, which proceed through the migration of an endocyclic bond to an exocyclic carbocation. wikipedia.org For This compound , a hypothetical ring expansion could be initiated by functionalizing one of the substituents at the C4 position, for example, by converting the benzyl (B1604629) group to a (hydroxymethyl)phenyl group. Subsequent generation of a carbocation on this exocyclic group could then trigger the migration of a C-C bond from the pyrrolidinone ring, leading to an expanded piperidinone derivative.

The driving force for such rearrangements is often the formation of a more stable ring system or a more stable carbocation. youtube.comyoutube.com For instance, the expansion of a four-membered ring to a five-membered ring is often favored due to the reduction in ring strain. chemistrysteps.com

Cascade and Domino Reactions for Pyrrolidin-2-one Scaffold Synthesis

Cascade and domino reactions represent a highly efficient approach to molecular complexity, allowing for the formation of multiple chemical bonds in a single synthetic operation from simple starting materials. nih.gov While specific cascade reactions for the direct synthesis of This compound are not prominently described, the synthesis of related substituted pyrrolidin-2-one scaffolds often employs such strategies.

For instance, the synthesis of polysubstituted pyrrolo[3,4-d]pyridazinones has been achieved through a one-pot cascade reaction involving the in situ formation of a pyrrole (B145914) intermediate followed by intramolecular cyclization. A study on the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines showcases a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation.

The synthesis of 4,4-disubstituted-3-oxopyrrolidones has been reported, which serve as versatile intermediates for a variety of 3-functionalized pyrrolidones. This highlights the importance of building blocks with quaternary centers, similar to the substitution pattern in This compound .

Stereochemical Control in Chemical Transformations of Pyrrolidin-2-ones

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with defined biological activity. For substituted pyrrolidin-2-ones, stereochemical control can be exerted during their synthesis or in subsequent transformations.

In the context of This compound , which is achiral, the introduction of new stereocenters at the C3 or C5 positions, or on the benzyl group, would require stereoselective reactions. The steric bulk of the benzyl and methyl groups at the C4 position would be expected to play a significant role in directing the approach of reagents, potentially leading to high diastereoselectivity in reactions such as enolate alkylation or aldol (B89426) additions.

Studies on the synthesis of enantioenriched 2,2-disubstituted pyrrolidines have demonstrated that a stereogenic quaternary center can be established using asymmetric allylic alkylation, followed by a stereoretentive ring contraction. nih.gov This approach allows for the creation of novel pyrrolidine-based structures with potential applications in medicinal chemistry. nih.gov Furthermore, the stereoselective synthesis of densely substituted pyrrolidines has been achieved via [3+2] cycloaddition reactions, generating up to four stereogenic centers in a single step.

The use of chiral auxiliaries or catalysts is a common strategy to achieve stereocontrol. For example, the synthesis of enantiopure 1,3,4-substituted pyrrolidines has been accomplished and these compounds have been used as auxiliaries in various transformations. clockss.org In the alkylation of certain 4-substituted pyrrolidin-2-ones, the existing substituent at C-4 has been shown to direct the stereochemical outcome, leading exclusively to the trans-isomer. clockss.org

Below is a table summarizing the stereochemical outcomes in the synthesis of related substituted pyrrolidines, which can provide insights into potential transformations of This compound .

| Starting Material/Reaction Type | Product | Stereochemical Outcome | Reference |

| Asymmetric allylic alkylation and ring contraction | Enantioenriched 2,2-disubstituted pyrrolidines | Stereospecific ring contraction | nih.gov |

| Alkylation of 4-substituted pyrrolidin-2-one | 3,4-trans-disubstituted pyrrolidin-2-one | Total stereoselection (trans) | clockss.org |

| [3+2] Cycloaddition of N-tert-butanesulfinylazadienes | Densely substituted pyrrolidines | High diastereoselectivity | |

| Double reductive amination of η4-dienetricarbonyliron complex | 2-Substituted pyrrolidine | Excellent diastereoselectivity | acs.org |

Q & A

Basic: What experimental parameters are critical for synthesizing 4-Benzyl-4-methylpyrrolidin-2-one?

Answer:

Synthesis requires optimization of reaction conditions, including:

- Temperature : Lower temperatures (e.g., -60°C) minimize side reactions during radical coupling steps .

- Solvent choice : Dry THF is often used for SmI2-mediated reactions to stabilize intermediates .

- Catalysts : SmI2/HMPA systems promote single-electron transfer processes, enabling radical generation and coupling .

- Purification : Flash chromatography (e.g., EtOAc/Hexane gradients) ensures high purity (>98%) .

Advanced: How can contradictions in spectroscopic data for this compound be resolved?

Answer:

Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Methodological approaches include:

- Multi-nuclear NMR : Compare and NMR shifts with computational predictions (e.g., DFT calculations) .

- 2D NMR techniques (COSY, HSQC): Resolve overlapping signals and confirm connectivity .

- IR correlation : Validate carbonyl stretches (~1716 cm) and aromatic C-H vibrations (~3066 cm) against crystallographic data .

Basic: What structural characterization techniques are most reliable for this compound?

Answer:

- X-ray crystallography : Determines absolute stereochemistry and crystal packing (e.g., monoclinic space group) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+Na] at m/z 520.2474) .

- Polarimetry : Assesses optical purity if chiral centers are present .

Advanced: How can computational modeling predict biological interactions of this compound analogs?

Answer:

- Docking studies : Use software like AutoDock to simulate binding to targets (e.g., enzymes or receptors) .

- MD simulations : Analyze stability of ligand-protein complexes over time .

- QSAR models : Correlate substituent effects (e.g., benzyl groups) with bioactivity .

Basic: How should researchers handle byproducts during synthesis?

Answer:

- TLC monitoring : Track reaction progress and identify byproducts early .

- Chromatographic separation : Use gradient elution (e.g., EtOAc/Hexane) to isolate target compounds .

- Recrystallization : Purify using n-hexane/DCM mixtures to remove polar impurities .

Advanced: What strategies ensure stability of this compound under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures .

- pH stability studies : Test solubility in buffered solutions (pH 2–12) to identify degradation pathways .

- Light sensitivity tests : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation .

Basic: How is enantiomeric purity validated for chiral derivatives?

Answer:

- Chiral HPLC : Compare retention times with racemic mixtures .

- Optical rotation : Measure specific rotation (e.g., [α]) and compare to literature values .

- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects .

Advanced: What synthetic routes enable modification of the pyrrolidinone core for SAR studies?

Answer:

- Substitution reactions : Introduce halogens or aryl groups at the 4-position via nucleophilic attack .

- Cross-coupling : Use Suzuki-Miyaura reactions to append heterocycles (e.g., benzodiazoles) .

- Reductive amination : Functionalize the lactam nitrogen with benzyl or methoxybenzyl groups .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can kinetic and thermodynamic control influence reaction outcomes?

Answer:

- Low-temperature conditions : Favor kinetic products (e.g., radical intermediates trapped at -60°C) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for thermodynamic control .

- Catalyst loading : Adjust SmI2 concentrations to modulate reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.